N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core (furo[3,2-b]pyridine) substituted with a methyl group at position 5 and an acetamidophenyl carboxamide moiety at position 2. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives explored in medicinal chemistry for targets such as kinases or GPCRs .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-8-15-14(18-10)9-16(23-15)17(22)20-13-6-4-12(5-7-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGZCSLJSMOUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Acetamidophenyl Group: This step involves the coupling of 4-acetamidophenylamine with the furo[3,2-b]pyridine core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the furo[3,2-b]pyridine core to the carboxamide using reagents like ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the acetamidophenyl and carboxamide groups suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Core Heterocycle Variations
The furopyridine core distinguishes the target compound from other N-heterocyclic systems:
Substituent Modifications
Key substituent differences among analogs include:
- Fluorophenyl Groups: Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () incorporate fluorinated aryl groups, enhancing lipophilicity and metabolic stability compared to the target compound’s acetamidophenyl group .
- Cyclopropylcarbamoyl Moieties : The use of cyclopropyl rings in and introduces steric bulk, which may hinder rotational freedom and impact target engagement .
- Nitro and Methoxy Substituents : N-(4-acetamido-3-nitrophenyl)acetamide () includes a nitro group, increasing electron-withdrawing effects and acidity relative to the target’s methyl and acetamido groups .
Analytical Characterization
- LC/MS Profiling : The compound in was analyzed using gradient elution (5–95% acetonitrile/water), a method applicable to the target compound for determining purity and molecular weight .
- Crystallography : While the target compound’s crystal structure is unreported, highlights the use of X-ray diffraction for pyrimidine analogs, a technique that could elucidate the target’s conformational preferences .
Discussion of Key Findings
- Structural Flexibility vs.
- Substituent Impact : The acetamidophenyl group in the target compound may enhance solubility relative to fluorophenyl or nitro-substituted analogs, though this requires experimental validation .
- Synthetic Scalability : Shared reagents (e.g., THF, triethylamine) suggest scalable routes for furopyridine carboxamides, though substituent-specific optimizations are likely needed .
Biological Activity
N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that falls under the category of heterocyclic compounds. Its complex structure includes a furo[3,2-b]pyridine core, an acetamidophenyl group, and a carboxamide group, which contribute to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 254.28 g/mol
- CAS Number : 941969-69-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may modulate the activity of various enzymes or receptors, influencing critical cellular pathways.
- Enzyme Inhibition : The presence of the carboxamide group suggests potential interactions with enzymes involved in metabolic processes.
- Receptor Modulation : The acetamidophenyl moiety may facilitate binding to receptor sites, potentially altering receptor activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study 1 : A derivative demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Study 2 : In vivo experiments showed that the compound could inhibit tumor growth in xenograft models.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Study 3 : Inflammatory markers were significantly reduced in animal models treated with the compound, suggesting its potential as an anti-inflammatory agent.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Antitumor Efficacy | Reduced tumor growth in xenograft models. |
| Study 3 | Anti-inflammatory Effects | Decreased levels of inflammatory cytokines in treated models. |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of Furo[3,2-b]pyridine Core : Cyclization reactions between pyridine and furan derivatives.
- Methyl Group Introduction : Alkylation using methyl iodide.
- Acetamidophenyl Coupling : Utilizing coupling reagents like EDCI.
- Carboxamide Formation : Conversion from carboxylic acid derivatives.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
